3,4-Furandimethanol
Overview
Description
3,4-Furandimethanol is an organic compound with the molecular formula C6H8O3 It is a derivative of furan, characterized by the presence of two hydroxymethyl groups attached to the 3rd and 4th positions of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Furandimethanol can be synthesized through several methods. One common approach involves the reduction of 3,4-diformylfuran using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran or diethyl ether under controlled temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, this compound can be produced via catalytic hydrogenation of 3,4-diformylfuran. This process involves the use of catalysts such as palladium on carbon or nickel, under high pressure and temperature conditions. The choice of catalyst and reaction parameters can significantly influence the efficiency and selectivity of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Furandimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form 3,4-furandicarboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 3,4-dihydroxymethylfuran, especially when using strong reducing agents.
Substitution: The hydroxymethyl groups can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in anhydrous tetrahydrofuran.
Substitution: Halogenation using thionyl chloride in the presence of a base.
Major Products:
Oxidation: 3,4-Furandicarboxylic acid.
Reduction: 3,4-Dihydroxymethylfuran.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3,4-Furandimethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various furan derivatives, which are used in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and anticancer effects.
Industry: this compound is used in the production of polymers and resins, contributing to the development of sustainable materials.
Mechanism of Action
The mechanism of action of 3,4-Furandimethanol largely depends on its interaction with biological molecules. It is believed to exert its effects through the modulation of oxidative stress pathways and inhibition of specific enzymes involved in inflammatory processes. The hydroxymethyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various molecular targets.
Comparison with Similar Compounds
3,4-Furandimethanol can be compared with other similar compounds such as 2,5-Furandimethanol, 2,5-Dimethylfuran, and 2,5-Dimethyltetrahydrofuran.
2,5-Furandimethanol: Similar in structure but with hydroxymethyl groups at the 2nd and 5th positions. It is also used in the synthesis of fine chemicals and polymers.
2,5-Dimethylfuran: A derivative with methyl groups instead of hydroxymethyl groups, used as a biofuel due to its high energy density.
2,5-Dimethyltetrahydrofuran: A hydrogenated form of 2,5-Dimethylfuran, used as a solvent in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(hydroxymethyl)furan-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-1-5-3-9-4-6(5)2-8/h3-4,7-8H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKXUVJWMOMTHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CO1)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162849 | |
Record name | Furan-3,4-diyldimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14496-24-3 | |
Record name | 3,4-Furandimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14496-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Furandimethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014496243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan-3,4-diyldimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furan-3,4-diyldimethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.989 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-FURANDIMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8MK9B9DQV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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